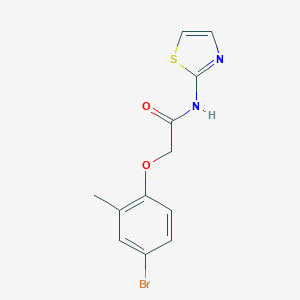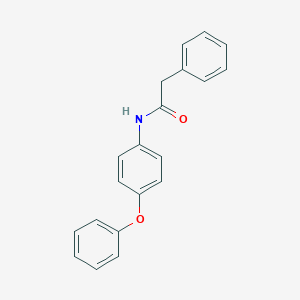
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CPP is a cyclic peptide that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine is not fully understood, but it is believed to involve the binding of this compound to specific receptors on the surface of cells. This binding can lead to a variety of biochemical and physiological effects, depending on the specific receptor and cell type involved. Some of the effects that have been observed include increased cellular uptake of drugs, enhanced cellular signaling pathways, and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including:
- Increased cellular uptake of drugs
- Enhanced cellular signaling pathways
- Induction of apoptosis (programmed cell death)
- Anti-tumor properties
- Neuroprotective effects
- Anti-inflammatory effects
- Antimicrobial properties
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine in lab experiments is its stability and resistance to degradation. This makes it a reliable tool for studying the effects of specific biochemical and physiological pathways. Additionally, this compound is highly customizable, allowing researchers to tailor its properties to their specific needs. However, one limitation of using this compound is its relatively high cost compared to other peptides. Additionally, the synthesis and purification of this compound can be challenging, requiring specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research involving 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine. Some possible areas of investigation include:
- Further exploration of this compound's neuroprotective and anti-inflammatory effects for the development of new treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis.
- Investigation of this compound's potential as a carrier molecule for the delivery of gene therapy to treat genetic disorders.
- Development of new cancer therapies based on this compound's anti-tumor properties.
- Investigation of the potential of this compound as a tool for studying specific biochemical and physiological pathways in cells.
- Development of new antimicrobial agents based on this compound's antimicrobial properties.
Conclusion:
This compound is a unique cyclic peptide with a wide range of potential applications in scientific research. Its stability and resistance to degradation make it a reliable tool for studying specific biochemical and physiological pathways, and its customizable properties allow researchers to tailor it to their specific needs. Further investigation of this compound's potential applications in neuroscience, drug delivery, cancer research, and other fields is likely to yield exciting new discoveries and applications.
Métodos De Síntesis
The synthesis of 1-(1-Phenylcyclopentanecarbonyl)pyrrolidine involves the condensation of a phenylcyclopentanecarbonyl amino acid with a pyrrolidine amino acid. This reaction is typically carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis or solution-phase peptide synthesis. The resulting product is a cyclic peptide with a unique three-dimensional structure that is highly stable and resistant to degradation.
Aplicaciones Científicas De Investigación
1-(1-Phenylcyclopentanecarbonyl)pyrrolidine has been investigated for its potential applications in a variety of scientific fields, including neuroscience, drug delivery, and cancer research. In neuroscience, this compound has been shown to have the ability to cross the blood-brain barrier and bind to specific receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. In drug delivery, this compound has been used as a carrier molecule to transport drugs across cell membranes, increasing their bioavailability and efficacy. In cancer research, this compound has been shown to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C16H21NO |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
(1-phenylcyclopentyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H21NO/c18-15(17-12-6-7-13-17)16(10-4-5-11-16)14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
Clave InChI |
YBTOBRMLOQSMNU-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



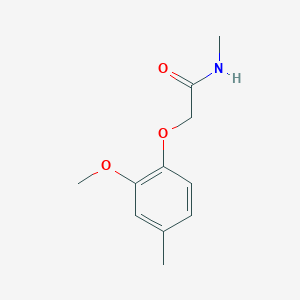
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
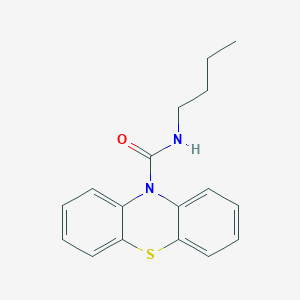
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)


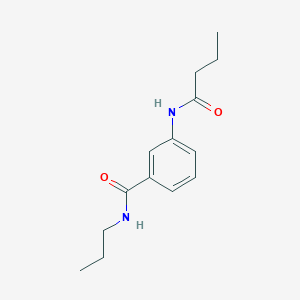
![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269424.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)
![3,3-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B269430.png)
